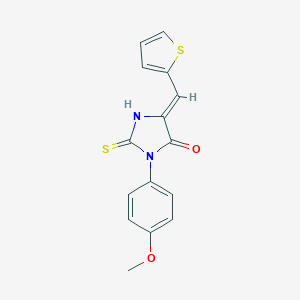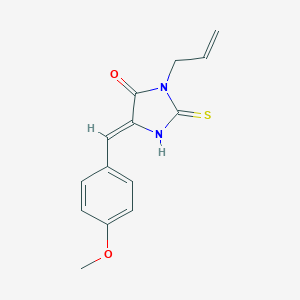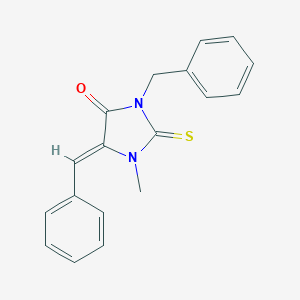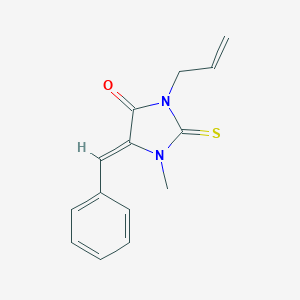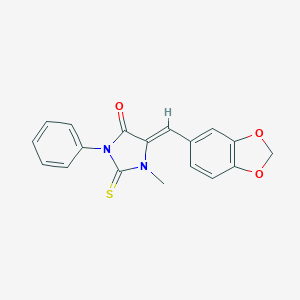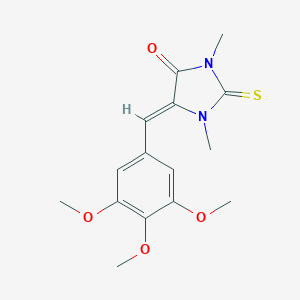![molecular formula C22H21N3OS B303531 {[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile](/img/structure/B303531.png)
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile, also known as TBBPA, is a synthetic compound widely used as a flame retardant in various products, including electronic devices, textiles, and plastics. TBBPA has been the subject of extensive scientific research due to its potential environmental and health hazards.
Mecanismo De Acción
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile acts as a flame retardant by interrupting the combustion process. It does this by releasing free radicals that react with the flame's reactive intermediates, thereby slowing down or stopping the combustion process.
Biochemical and Physiological Effects:
This compound has been shown to have potential adverse effects on the endocrine system, liver, and thyroid gland. Studies have linked this compound exposure to disruptions in the production of thyroid hormones, which can lead to developmental and reproductive problems. This compound has also been shown to have potential carcinogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile has been widely used as a flame retardant in various products, making it readily available for laboratory experiments. However, its potential environmental and health impacts may limit its use in certain experiments.
Direcciones Futuras
Future research should focus on developing safer alternatives to {[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile as a flame retardant. Additionally, research should continue to investigate the potential environmental and health impacts of this compound and other flame retardants. Finally, studies should be conducted to better understand the mechanisms by which this compound affects the endocrine system, liver, and thyroid gland.
Métodos De Síntesis
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile is synthesized through a multi-step process involving the reaction of 4-tert-butylbenzaldehyde and 5-amino-1-phenyl-4,5-dihydro-1H-imidazole-2-thiol, followed by the addition of acetonitrile and sulfur. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile has been extensively studied for its potential environmental and health impacts. Scientific research has focused on the compound's persistence in the environment, its potential toxicity to aquatic and terrestrial organisms, and its potential effects on human health.
Propiedades
Fórmula molecular |
C22H21N3OS |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
2-[(4E)-4-[(4-tert-butylphenyl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C22H21N3OS/c1-22(2,3)17-11-9-16(10-12-17)15-19-20(26)25(18-7-5-4-6-8-18)21(24-19)27-14-13-23/h4-12,15H,14H2,1-3H3/b19-15+ |
Clave InChI |
GCTVGGUPBHWOQK-XDJHFCHBSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)SCC#N)C3=CC=CC=C3 |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC#N)C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC#N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303449.png)
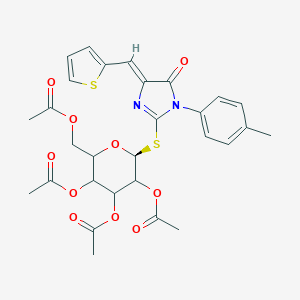
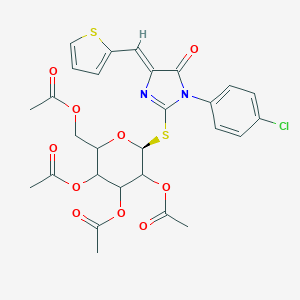
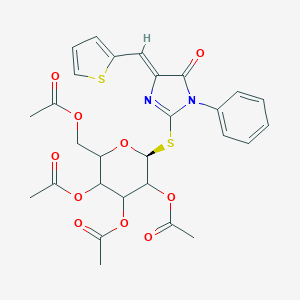
![2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303456.png)
